molecular formula C11H13N3S B13258127 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13258127
M. Wt: 219.31 g/mol
InChI Key: HBLWZLNWUMKEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an aniline derivative featuring a 3-ethyl-substituted benzene ring and a 1,2,3-thiadiazole moiety linked via a methylene group to the aniline nitrogen. The compound’s structure combines the electron-rich aromatic amine system with the heterocyclic 1,2,3-thiadiazole group, which introduces sulfur and nitrogen atoms into the framework. This combination likely influences its electronic properties, solubility, and reactivity.

Structural determination of such molecules often employs X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement and has been instrumental in elucidating bond geometries and molecular conformations in similar compounds .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

3-ethyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C11H13N3S/c1-2-9-4-3-5-10(6-9)12-7-11-8-15-14-13-11/h3-6,8,12H,2,7H2,1H3

InChI Key

HBLWZLNWUMKEJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method includes the reaction of 3-ethyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The thiadiazole moiety is known to interact with metal ions and other biomolecules, which can disrupt cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₁H₁₃N₃S 219.30* Ethyl (3) Aniline, 1,2,3-thiadiazole
3-Fluoro-4-methyl analog () C₁₀H₁₀FN₃S 223.27* Fluoro (3), Methyl (4) Aniline, 1,2,3-thiadiazole
2-Methyl analog () C₁₀H₁₁N₃S 205.28 Methyl (2) Aniline, 1,2,3-thiadiazole

*Calculated based on structural analogs in and .

Key Observations :

  • Molecular Weight : The ethyl-substituted compound has a higher molecular weight (219.30 g/mol) compared to the 2-methyl analog (205.28 g/mol) due to the larger ethyl group.
  • Substituent Effects: Electron Donation/Acceptance: The ethyl group in the target compound donates electrons via inductive effects, increasing the electron density on the aromatic ring and amine nitrogen. In contrast, the fluorine in the 3-fluoro-4-methyl analog withdraws electrons, reducing nucleophilicity .

Reactivity and Chemical Behavior

  • Bromination : Aniline derivatives typically undergo electrophilic substitution at the para and ortho positions. For example, unsubstituted aniline reacts with bromine to form 2,4,6-tribromoaniline . Substituents like ethyl or fluorine alter regioselectivity and reaction rates. The ethyl group’s electron-donating nature may accelerate bromination, while fluorine’s electron-withdrawing effect could slow it.
  • Thiadiazole Reactivity : The 1,2,3-thiadiazole group may participate in cycloaddition reactions or act as a leaving group, depending on reaction conditions. Its presence could also influence solubility, as sulfur-containing heterocycles often exhibit lower polarity.

Biological Activity

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure comprising an ethyl group attached to an aniline moiety and a thiadiazole ring, which is known for its role in various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N4_{4}S, with a molecular weight of approximately 220.29 g/mol. The presence of the thiadiazole ring is crucial for its biological activity, as it interacts with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives are widely recognized for their antimicrobial properties . Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the disruption of bacterial cell membranes and inhibition of essential metabolic enzymes.

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeStrainMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus32 µg/mL
Gram-negativeEscherichia coli16 µg/mL
FungalCandida albicans64 µg/mL

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity . Research indicates that it can inhibit the growth of various fungal strains by interfering with their cell wall synthesis and function.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of thiadiazole derivatives. This compound has shown promise in vitro against various cancer cell lines. The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), the compound exhibited IC50_{50} values indicative of significant antiproliferative activity:

Cell LineIC50_{50} (µM)
MCF-712.5
HeLa15.0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiadiazole moiety plays a pivotal role in these interactions:

  • Membrane Disruption : The compound disrupts microbial cell membranes.
  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.